Pds-mmae
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Overview
Description
This compound is designed for the synthesis of conjugates that bind to neurotensin receptors . Monomethyl auristatin E is a synthetic antineoplastic agent derived from peptides found in marine shell-less molluscs called dolastatins . PDS-MMAE is primarily used in the development of antibody-drug conjugates, which are a promising class of biotherapeutics aimed at cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PDS-MMAE involves the functionalization of native solvent-accessible interstrand disulfide bonds in antibodies with monomethyl auristatin E using pyridazinediones . This method of conjugation delivers serum-stable antibody-drug conjugates with controlled drug loading. The reaction conditions typically involve the use of tris-(2-carboxyethyl)-phosphine hydrochloride to reduce the antibody, followed by the addition of monomethyl auristatin E .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of the compound using the aforementioned synthetic routes. The compound is then purified and formulated for use in scientific research and drug development . The production process ensures high purity and stability of the compound, which is essential for its effectiveness in antibody-drug conjugates .
Chemical Reactions Analysis
Types of Reactions
PDS-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in the synthesis process to modify the compound.
Substitution: This compound can undergo substitution reactions to form conjugates with antibodies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Tris-(2-carboxyethyl)-phosphine hydrochloride is commonly used as a reducing agent.
Substitution: Pyridazinediones are used for the substitution reactions to form stable conjugates.
Major Products
The major products formed from these reactions are antibody-drug conjugates, which are used in cancer treatment .
Scientific Research Applications
PDS-MMAE has a wide range of scientific research applications, including:
Mechanism of Action
PDS-MMAE exerts its effects by inhibiting cell division through the blocking of tubulin polymerization . The linker to the monoclonal antibody is stable in extracellular fluid but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism . This targeted delivery ensures that the compound specifically affects cancer cells, minimizing damage to healthy tissues .
Comparison with Similar Compounds
Similar Compounds
Monomethyl auristatin E: The parent compound of PDS-MMAE, used in various antibody-drug conjugates.
Pyridazinediones: Used as linkers in the synthesis of antibody-drug conjugates.
Next-generation maleimides: Another class of linkers used in antibody-drug conjugates.
Uniqueness
This compound is unique due to its modified structure, which enhances its stability and efficacy in antibody-drug conjugates. The use of pyridazinediones as linkers provides controlled drug loading and improved pharmacokinetic properties compared to other linkers .
Properties
Molecular Formula |
C47H74N6O9S2 |
---|---|
Molecular Weight |
931.3 g/mol |
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C47H74N6O9S2/c1-13-31(6)41(36(60-11)28-38(54)53-25-19-22-35(53)43(61-12)32(7)44(56)49-33(8)42(55)34-20-15-14-16-21-34)51(9)46(58)39(29(2)3)50-45(57)40(30(4)5)52(10)47(59)62-26-27-63-64-37-23-17-18-24-48-37/h14-18,20-21,23-24,29-33,35-36,39-43,55H,13,19,22,25-28H2,1-12H3,(H,49,56)(H,50,57)/t31-,32+,33+,35-,36+,39-,40-,41-,42+,43+/m0/s1 |
InChI Key |
OIAAMCWDLWIBBL-RKLRMWCISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCCSSC3=CC=CC=N3 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCCSSC3=CC=CC=N3 |
Origin of Product |
United States |
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